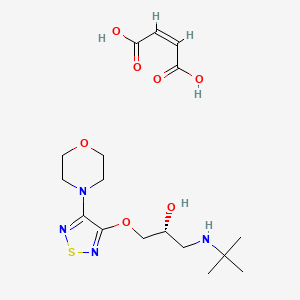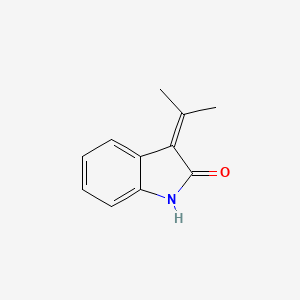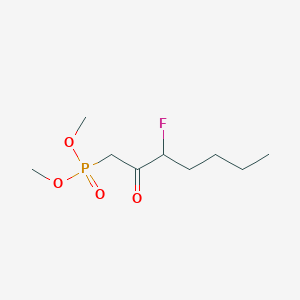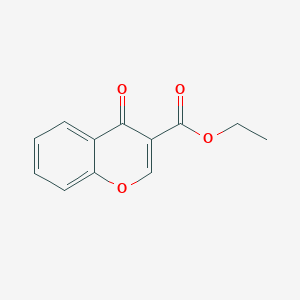
(R)-(+)-Timolol Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-Timolol Maleate is a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. Additionally, it is used orally for managing hypertension and preventing heart attacks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Timolol Maleate involves the reaction of ®-(+)-Timolol with maleic acid. The process typically includes the following steps:
Formation of ®-(+)-Timolol: This involves the reaction of 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol with appropriate reagents under controlled conditions.
Formation of Maleate Salt: The ®-(+)-Timolol is then reacted with maleic acid to form ®-(+)-Timolol Maleate
Industrial Production Methods: Industrial production of ®-(+)-Timolol Maleate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of ®-(+)-Timolol are synthesized using automated reactors.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels
Analyse Des Réactions Chimiques
Types of Reactions: ®-(+)-Timolol Maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
®-(+)-Timolol Maleate has a wide range of scientific research applications:
Mécanisme D'action
®-(+)-Timolol Maleate exerts its effects by blocking beta-adrenergic receptors. This leads to:
Reduction of Intraocular Pressure: By inhibiting beta receptors in the ciliary body of the eye, it reduces the production of aqueous humor
Lowering Blood Pressure: It decreases sympathetic outflow and reduces heart rate and cardiac output
Prevention of Heart Attacks: It reduces myocardial oxygen demand by decreasing heart rate and contractility
Comparaison Avec Des Composés Similaires
Brinzolamide: Another compound used in the treatment of glaucoma.
Flumethasone Pivalate: A corticosteroid with anti-inflammatory properties.
Clioquinol: An antifungal and antibacterial agent
Uniqueness: ®-(+)-Timolol Maleate is unique due to its dual action as a beta-adrenergic receptor antagonist and its effectiveness in both ocular and systemic applications. Its ability to reduce intraocular pressure and manage cardiovascular conditions makes it a versatile therapeutic agent .
Propriétés
Numéro CAS |
50929-98-1 |
|---|---|
Formule moléculaire |
C17H28N4O7S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
WLRMANUAADYWEA-WLHGVMLRSA-N |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
26791-17-3 |
Numéros CAS associés |
33305-95-2 26921-17-5 (maleate (1:1) salt) 26839-75-8 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















